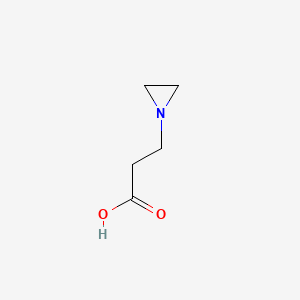
Aziridine-1-propionic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Aziridine-1-propionic acid is a compound that features an aziridine ring, a three-membered nitrogen-containing heterocycle, attached to a propionic acid moiety Aziridines are known for their significant ring strain, which makes them highly reactive and valuable in various chemical transformations
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of aziridine-1-propionic acid typically involves the formation of the aziridine ring followed by the introduction of the propionic acid group. One common method is the cyclization of an appropriate amino alcohol precursor. For instance, the reaction of an amino alcohol with a suitable leaving group under basic conditions can lead to the formation of the aziridine ring. Subsequent functionalization can introduce the propionic acid moiety.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize advanced catalytic systems and controlled reaction conditions to achieve efficient synthesis. The use of continuous flow reactors and other modern techniques can further enhance the scalability and reproducibility of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: Aziridine-1-propionic acid undergoes various chemical reactions, including:
Nucleophilic Ring Opening: The strained aziridine ring is susceptible to nucleophilic attack, leading to ring-opening reactions. Common nucleophiles include amines, alcohols, and thiols.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to yield amines.
Substitution Reactions: The aziridine ring can participate in substitution reactions, where nucleophiles replace one of the ring atoms.
Common Reagents and Conditions:
Nucleophilic Ring Opening: Reagents such as sodium azide, thiols, and amines are commonly used under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or peracids can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are typical.
Major Products Formed:
Nucleophilic Ring Opening: Produces a variety of amine derivatives.
Oxidation: Yields oxides or hydroxylated products.
Reduction: Forms amines or other reduced derivatives.
Applications De Recherche Scientifique
Aziridine-1-propionic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules and as an intermediate in organic synthesis.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of polymers, coatings, and other materials due to its reactive aziridine ring.
Mécanisme D'action
The mechanism of action of aziridine-1-propionic acid involves the reactivity of the aziridine ring. The ring strain makes it prone to nucleophilic attack, leading to ring-opening reactions that can modify biological molecules. This reactivity is harnessed in various applications, including drug design, where the compound can interact with molecular targets such as enzymes and receptors, disrupting their normal function and exerting therapeutic effects.
Comparaison Avec Des Composés Similaires
Aziridine-2-carboxylic acid: Another aziridine derivative with a carboxylic acid group, but with different reactivity and applications.
Azetidine-2-carboxylic acid: A four-membered nitrogen-containing ring with a carboxylic acid group, used in different synthetic and biological contexts.
Uniqueness: Aziridine-1-propionic acid is unique due to its specific ring structure and the presence of the propionic acid moiety, which imparts distinct reactivity and potential applications. Its combination of ring strain and functional groups makes it a versatile compound in both synthetic and biological research.
Propriétés
Numéro CAS |
25741-05-3 |
|---|---|
Formule moléculaire |
C5H9NO2 |
Poids moléculaire |
115.13 g/mol |
Nom IUPAC |
3-(aziridin-1-yl)propanoic acid |
InChI |
InChI=1S/C5H9NO2/c7-5(8)1-2-6-3-4-6/h1-4H2,(H,7,8) |
Clé InChI |
XIVXINZIDLMMRF-UHFFFAOYSA-N |
SMILES canonique |
C1CN1CCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















